molecular formula C42H52N6O10 B3365932 Ergonovine tartrate CAS No. 129-50-0

Ergonovine tartrate

Cat. No.: B3365932
CAS No.: 129-50-0
M. Wt: 800.9 g/mol
InChI Key: LCWZQWWOZZUXTM-UHFFFAOYSA-N
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Description

Ergonovine tartrate, also known as ergometrine tartrate, is an ergot alkaloid derived from the fungus Claviceps purpurea. It is primarily used in the medical field to induce uterine contractions and control postpartum hemorrhage. The compound is known for its potent vasoconstrictive properties and its ability to stimulate smooth muscle tissue, particularly in the uterus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ergonovine tartrate can be synthesized from lysergic acid, which is a common precursor for many ergot alkaloids. The synthesis involves several steps, including the formation of lysergic acid from ergotamine and subsequent chemical modifications to produce ergonovine .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Claviceps purpurea on a suitable substrate, followed by extraction and purification of the ergot alkaloids. The purified lysergic acid is then chemically modified to produce ergonovine, which is subsequently converted to its tartrate salt for medical use .

Chemical Reactions Analysis

Types of Reactions: Ergonovine tartrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of ergonovine, which can have different pharmacological properties .

Scientific Research Applications

Ergonovine tartrate has a wide range of scientific research applications:

Mechanism of Action

Ergonovine tartrate exerts its effects by directly stimulating the uterine muscle to increase the force and frequency of contractions. It acts on alpha-adrenergic and serotonin receptors, leading to vasoconstriction and increased uterine tone. The compound also inhibits the release of endothelial-derived relaxation factors, contributing to its vasoconstrictive properties .

Comparison with Similar Compounds

    Ergotamine: Another ergot alkaloid with potent vasoconstrictive properties, primarily used to treat migraines.

    Ergosine: Similar in structure to ergonovine but with different pharmacological effects.

    Ergotoxin: A mixture of ergot alkaloids with varying effects on smooth muscle tissue.

    Ergocryptine: Used in the treatment of hyperprolactinemia.

    Ergocristine: Another ergot alkaloid with vasoconstrictive properties.

Uniqueness: Ergonovine tartrate is unique in its specific application for controlling postpartum hemorrhage and its ability to induce strong uterine contractions. Its rapid onset of action and effectiveness in preventing excessive bleeding make it a valuable tool in obstetric medicine .

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;N-(1-hydroxypropan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H23N3O2.C4H6O6/c2*1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13;5-1(3(7)8)2(6)4(9)10/h2*3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24);1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWZQWWOZZUXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H52N6O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

800.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129-50-0
Record name Ergometrine tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ergonovine tartrate
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Ergonovine tartrate
Reactant of Route 5
Ergonovine tartrate
Reactant of Route 6
Ergonovine tartrate

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